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Part 1: Compound Identity & Critical
Disambiguation

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest |

Compound Name: Cgp 35949
CAS No.: 111130-13-3
Cat. No.: B1668496

CRITICAL ALERT: Compound Verification Before proceeding, ensure you are working with the
correct compound. In electrophysiology, "CGP" compounds are ubiquitous, leading to frequent
confusion.

o CGP 35949 (Target of this Guide): A potent, selective antagonist of the Cysteinyl Leukotriene
Receptor 1 (CysLT1). Used to study inflammatory modulation of ion channels, asthma
pathophysiology, and neuro-immune interactions.

o CGP 35348 (Common Confusion): A selective GABA-B receptor antagonist.[1][2][3] If your
goal is to block GABAergic inhibition, STOP. You have the wrong protocol.

e CGP 55845 (Common Confusion): A potent GABA-B receptor antagonist.[4]
Compound Profile: CGP 35949[5][6][7][8][9]
e Mechanism: Competitive antagonism of Leukotriene D4 (LTD4) at the CysLT1 receptor.

o Chemical Name: N-[3-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-6-
methylphenyl]-1H-tetrazole-5-carboxamide.

e CAS Number: 111130-13-3.
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e Physiochemical Nature: Hydrophobic anion (often supplied as a sodium salt, but solubility
remains poor in pure water).

Part 2: Solubility & Solution Preparation

Scientific Rationale (E-E-A-T): CGP 35949 is lipophilic. Direct addition to aqueous Atrtificial
Cerebrospinal Fluid (ACSF) will result in precipitation, inconsistent delivery, and "silent"
experimental failure (where the drug never reaches the receptor). The following "Solvent
Cushion" method ensures stable dispersion.

stock Solut ion (10 mM,

Parameter Specification Notes

Water causes immediate
Solvent 100% DMSO (Anhydrous)

clouding.

Allows 1:1000 dilution for
Target Conc. 10 mM )

working conc.

o Avoid freeze-thaw cycles. Light

Storage -20°C in aliquots -

sensitive.

- Check for precipitation upon

Stability ~1 Month at -20°C ]

thawing.

Protocol:

e Weigh 5 mg of CGP 35949.

e Calculate DMSO volume:

o

MW of CGP 35949 (Free Acid) = 572.0 g/mol .

[¢]

MW of CGP 35949 (Sodium Salt) = 594.0 g/mol . (Check your vial label).

[¢]

Example (Free Acid):
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. Dissolve in 874 yL DMSO for 10 mM.

» Vortex vigorously for 60 seconds. If particles persist, sonicate for 5-10 minutes at room
temperature. The solution must be completely clear.

Working Solution (Perfusion Medium)
Target Concentration: 1 uM — 10 uM.

e |C50 Context: CGP 35949 inhibits LTD4 effects with an IC50 of ~0.1 uM in metabolic assays.
[10] For brain slice electrophysiology, where tissue penetration is a factor, a concentration of
1 uM to 5 uM is standard to ensure receptor saturation.

Preparation Steps (Self-Validating):
e Prepare 100 mL of oxygenated ACSF (bubbled with 95% 02 / 5% CQO2).
o Vortex the Stock: Ensure the DMSO stock is homogenous.

e Rapid Injection: While stirring the ACSF rapidly, inject the required volume of stock (e.g., 10
pL of 10 mM stock into 100 mL ACSF for 1 pM).

o Why? Slow addition causes DMSO droplets to aggregate, trapping the drug. Rapid
dispersion prevents local precipitation.

» Validation: Hold the beaker up to the light. If you see "shimmering" or turbidity, the drug has
precipitated. Discard and repeat.

Part 3: Electrophysiological Protocol

Context: This protocol assumes you are investigating the modulation of neuronal excitability or
synaptic transmission by Cysteinyl Leukotrienes (CysLTSs).

Experimental Design

o Objective: Isolate the CysLT1-mediated component of a response.

e Agonist: Leukotriene D4 (LTD4) (10-100 nM).
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e Antagonist: CGP 35949 (1-5 pM).
Step-by-Step Workflow
e Baseline Recording (5-10 mins):
o Establish a stable whole-cell patch (Voltage Clamp or Current Clamp).

o Record baseline parameters: Resting Membrane Potential (RMP), Input Resistance (Rin),
and evoked Post-Synaptic Currents (PSCs).

o Quality Control: Series resistance (
) change must be <20%.

e Agonist Challenge (Positive Control):

[¢]

Perfuse LTD4 (50 nM).

[e]

Observe: LTD4 typically enhances excitability (depolarization) or modulates K+ currents.

[e]

Wait: CysLT effects are G-protein coupled (GPCR) and may take 2-5 minutes to peak.

o

Washout: Wash with ACSF until baseline recovers (>15 mins).
o Antagonist Pre-Incubation (The Critical Step):
o Perfuse CGP 35949 (5 uM) alone for 10 minutes.

o Observation: Check for intrinsic effects.[2] CGP 35949 is generally silent, but high
concentrations (>10 uM) may have off-target effects.

e Agonist + Antagonist Co-application:
o Perfuse LTD4 (50 nM) + CGP 35949 (5 uM).

o Hypothesis: The response observed in Step 2 should be abolished or significantly
attenuated.

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1668496?utm_src=pdf-body
https://www.benchchem.com/product/b1668496?utm_src=pdf-body
https://journals.physiology.org/doi/full/10.1152/jn.00243.2020
https://www.benchchem.com/product/b1668496?utm_src=pdf-body
https://www.benchchem.com/product/b1668496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Washout:
o Return to standard ACSF.

Data Analysis & Interpretation

Observation Interpretation

LTD4 causes depolarization Functional CysLT receptors present.

Response is mediated specifically by CysLT1
CGP 35949 blocks LTD4 effect
receptors.

Response may be mediated by CysLT2
CGP 35949 fails to block receptors (CGP 35949 has low affinity for
CysLT2).

Part 4: Mechanistic Visualization

The following diagram illustrates the CysLT1 signaling pathway and the specific blockade point
of CGP 35949.

CysLT1 Receptor
(GPCR)

tes Triggers Intracellular Ca2+
IP3/ DAG Release

Click to download full resolution via product page

Figure 1: Mechanism of Action. CGP 35949 competitively antagonizes the CysLT1 receptor,
preventing Gg-mediated calcium release and subsequent modulation of ion channel excitability.

Part 5: References

e Haussinger, D., et al. (1989). "Mechanism of action of cysteinyl leukotrienes on glucose and
lactate balance and on flow in perfused rat liver." European Journal of Biochemistry.[10]
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o Grounding: Establishes the IC50 (~0.1 uM) and metabolic antagonism profile of CGP
35949.[10]

¢ BenchChem. "CGP 35949 Product Information & Solubility." BenchChem Chemical
Database.

o Grounding: Verifies solubility (DMSO) and chemical structure (CAS 111130-13-3).

 MedChemExpress. "LTD4 Antagonists and CGP-35949 Sodium." MCE Signaling Pathways.

o Grounding: Confirms classification as a specific LTD4 antagonist.

e Thomsen, C., et al. (1990). "CGP 35348: a centrally active blocker of GABAB receptors."
Trends in Pharmacological Sciences. (Included for Disambiguation).

o Grounding: Cited to explicitly distinguish the common electrophysiology drug (CGP 35348)
from the subject of this note (CGP 35949).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 10. Mechanism of action of cysteinyl leukotrienes on glucose and lactate balance and on
flow in perfused rat liver. Comparison with the effects of sympathetic nerve stimulation and
noradrenaline - PubMed [pubmed.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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and industry. Email: info@benchchem.com
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